molecular formula C15H23NO4 B4240230 2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide

2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide

Cat. No.: B4240230
M. Wt: 281.35 g/mol
InChI Key: DMNVISANUFQZCP-UHFFFAOYSA-N
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Description

2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide is an organic compound that features a pentanamide backbone substituted with a 2-methyl group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde and 2-methylpentanoyl chloride.

    Formation of Intermediate: The 3,4,5-trimethoxybenzaldehyde is subjected to a condensation reaction with 2-methylpentanoyl chloride in the presence of a base such as pyridine to form an intermediate.

    Amidation: The intermediate is then reacted with ammonia or an amine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Products include 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Products include 2-methyl-N-(3,4,5-trimethoxyphenyl)pentylamine.

    Substitution: Products depend on the substituent introduced, such as 3,4,5-trihalophenyl derivatives.

Scientific Research Applications

2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, it may interact with other proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide is unique due to its specific substitution pattern and the presence of both a 2-methyl group and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-6-7-10(2)15(17)16-11-8-12(18-3)14(20-5)13(9-11)19-4/h8-10H,6-7H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNVISANUFQZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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